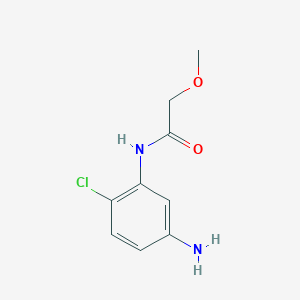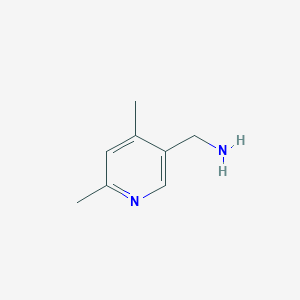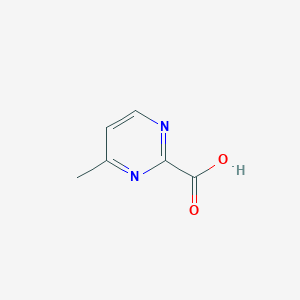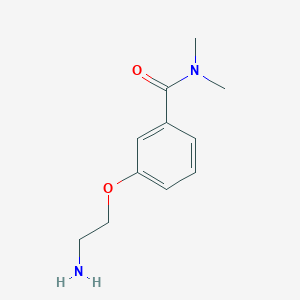![molecular formula C7H4ClN3O B1437718 6-Chloro-3H-pyrido[2,3-d]pyrimidin-4-one CAS No. 746671-60-3](/img/structure/B1437718.png)
6-Chloro-3H-pyrido[2,3-d]pyrimidin-4-one
Übersicht
Beschreibung
“6-Chloro-3H-pyrido[2,3-d]pyrimidin-4-one” is a compound that belongs to the pyrido[2,3-d]pyrimidines class . Pyrido[2,3-d]pyrimidines are known for their broad spectrum of activities, including antitumor, antibacterial, CNS depressive, anticonvulsant, and antipyretic activities .
Synthesis Analysis
The synthesis of pyrido[2,3-d]pyrimidines involves various methods . One method involves the cyclization of N-acylated 5-acetyl-4-aminopyrimidines containing alkyl or aryl substituents at positions 2 and 6 . Another method involves the condensation of DMF–DMA at the methyl group of the acetyl moiety, followed by cyclization to pyrido[2,3-d]pyrimidin-5-one .Molecular Structure Analysis
The molecular structure of “6-Chloro-3H-pyrido[2,3-d]pyrimidin-4-one” is C7H4ClN3O with a molecular weight of 181.57916 .Chemical Reactions Analysis
The chemical reactions involving pyrido[2,3-d]pyrimidines are complex and can involve various steps . For instance, a Michael addition-type reaction has been proposed where the exocyclic amino group of the amino-pyrimidine attacks the active CC double bond of enaminone .Wissenschaftliche Forschungsanwendungen
Synthesis of Derivatives
6-Chloro-3H-pyrido[2,3-d]pyrimidin-4-one serves as a key intermediate in synthesizing various chemical derivatives. For instance, Haber, Hagen, and Schlender (1991) described the synthesis of 6-(4-pyridinyl)-substituted pyrido-[2,3-d]pyrimidines and 1,8-naphthyridines, where cyclisation of specific amides with diethyl oxalate yields pyrido-[2,3-d]pyrimidin derivatives (Haber, Hagen, & Schlender, 1991). Similarly, the work by Molnár et al. (2009) on halogenated 4H-pyrido[1,2-a]pyrimidin-4-ones involves thermal cyclization and decarboxylation of specific malonates, showcasing a method to produce halogenated derivatives of this compound (Molnár et al., 2009).
Catalysis and Green Chemistry
The compound is also instrumental in green chemistry. Nia et al. (2013) demonstrated its use in a solvent-free, catalytic one-pot synthesis of pyrido[2,3-d]pyrimidine derivatives, highlighting a more environmentally friendly approach (Nia et al., 2013).
Antimicrobial Activity
El-Gazzar, Aly, Zaki, and Hafez (2008) explored the antimicrobial properties of pyrimido[4,5-b]-quinoline and Pyrido[2,3-d]pyrimidine derivatives, where 6-Chloro-3H-pyrido[2,3-d]pyrimidin-4-one acted as a precursor in synthesizing compounds with potential antibacterial and antifungal activities (El-Gazzar et al., 2008).
Synthesis of Betainic Pyrimidinaminides
Schmidt (2002) researched the synthesis of stable betainic pyrimidinaminides using 6-amino substituted derivatives of 6-Chloro-3H-pyrido[2,3-d]pyrimidin-4-one, contributing to the field of organic chemistry (Schmidt, 2002).
Crystallography and Structural Analysis
The crystal structure and molecular analysis of derivatives of 6-Chloro-3H-pyrido[2,3-d]pyrimidin-4-one have been a subject of study, as evidenced by Anthal et al. (2014), who conducted X-ray diffraction studies to understand the structural characteristics of these compounds (Anthal et al., 2014).
Zukünftige Richtungen
Pyrido[2,3-d]pyrimidines are an emerging scaffold in medicinal chemistry and have been studied in the development of new therapies . This class of compounds has shown a therapeutic interest and has been approved for use as therapeutics . Future research will likely focus on designing new selective, effective, and safe anticancer agents .
Eigenschaften
IUPAC Name |
6-chloro-3H-pyrido[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClN3O/c8-4-1-5-6(9-2-4)10-3-11-7(5)12/h1-3H,(H,9,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPUQNULGZXDJRJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C1C(=O)NC=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-3H-pyrido[2,3-d]pyrimidin-4-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[(Tert-butylcarbamoyl)amino]-4-methylbenzoic acid](/img/structure/B1437635.png)




![{2-[4-(Ethylsulfonyl)piperazin-1-yl]ethyl}amine](/img/structure/B1437643.png)







